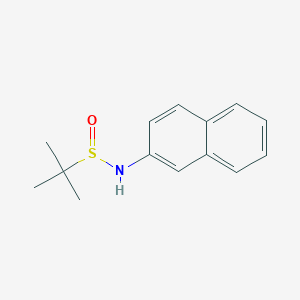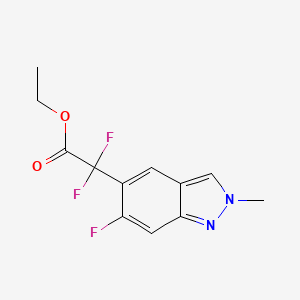
ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate is an organic compound with a complex structure that includes fluorine atoms and an indazole ring
Preparation Methods
The synthesis of ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate involves several steps. One common method is the use of the Reformatsky reagent with aldehydes and ketones, which yields 2,2-difluoro-3-hydroxy esters . The reaction conditions typically involve the use of a base and a solvent such as tetrahydrofuran (THF) at low temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate can be compared with other similar compounds, such as:
Ethyl bromodifluoroacetate: This compound also contains a CF2 unit and is used in similar synthetic applications.
Fluoropyridines: These compounds have fluorine atoms attached to a pyridine ring and are used in various chemical and biological applications.
Indole derivatives: Compounds containing the indole nucleus, which have diverse biological activities and applications.
Properties
Molecular Formula |
C12H11F3N2O2 |
|---|---|
Molecular Weight |
272.22 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-(6-fluoro-2-methylindazol-5-yl)acetate |
InChI |
InChI=1S/C12H11F3N2O2/c1-3-19-11(18)12(14,15)8-4-7-6-17(2)16-10(7)5-9(8)13/h4-6H,3H2,1-2H3 |
InChI Key |
ASRAHZFHJWYBSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC2=CN(N=C2C=C1F)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


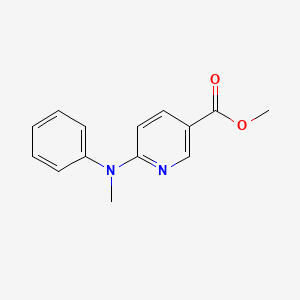
![Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13004703.png)
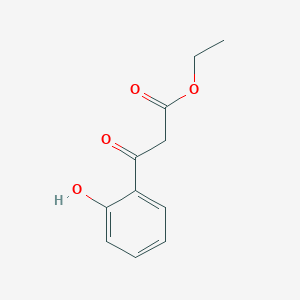
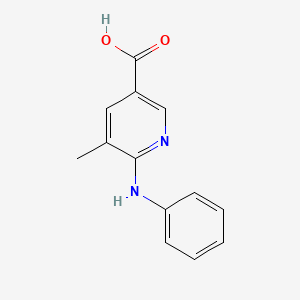
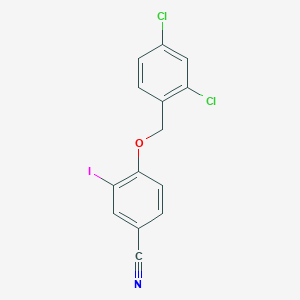
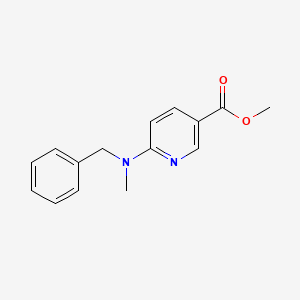
![potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate](/img/structure/B13004744.png)
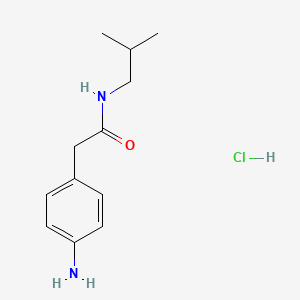
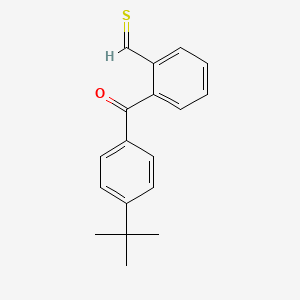
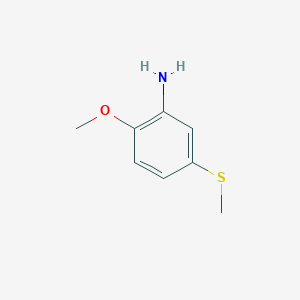
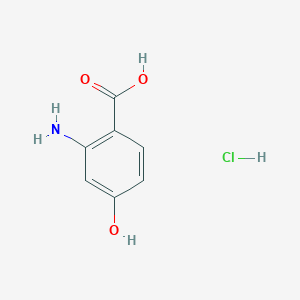
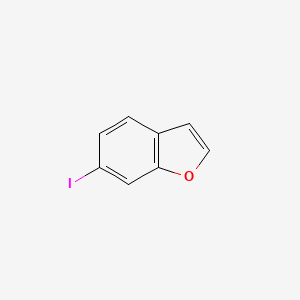
![3-Iodo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13004782.png)
